Absolute Oral Bioavailability: Nolasiban vs. Intravenous Atosiban and Subcutaneous Barusiban
Nolasiban exhibits an absolute oral bioavailability of 77.4% in healthy female subjects, enabling convenient oral dosing, whereas the clinically established OTR antagonist atosiban is administered via continuous intravenous infusion, and barusiban requires subcutaneous injection [1]. This high bioavailability supports a practical, patient-friendly administration route in outpatient IVF settings, reducing the need for infusion pumps and healthcare personnel [1].
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | 77.4% |
| Comparator Or Baseline | Atosiban: 0% (intravenous only); Barusiban: 0% (subcutaneous only) |
| Quantified Difference | Nolasiban is the only OTR antagonist with established high oral bioavailability suitable for oral dosing in IVF. |
| Conditions | Open-label, two-part radiolabeled study (14C-nolasiban) in healthy female subjects; single oral dose followed by IV microtracer. |
Why This Matters
Oral administration simplifies IVF protocols, improves patient compliance, and reduces healthcare resource utilization compared to parenteral alternatives.
- [1] Quotient Sciences. Scientific Poster: An Integrated Radiolabeled Study of Nolasiban in Healthy Female Subjects. ISSX Conference, 2021. Data on absolute bioavailability (77.4%). View Source
